Product packaging for Meclizine-d8 N,N'-Dioxide(Cat. No.:CAS No. 1246818-68-7)

Meclizine-d8 N,N'-Dioxide

Cat. No.: B587457
CAS No.: 1246818-68-7
M. Wt: 431.002
InChI Key: AGPRHOVRGSVTKD-AZGHYOHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meclizine-d8 N,N'-Dioxide (CAS 1246818-68-7) is a deuterated, stable isotope-labeled version of a key metabolite of Meclizine . As an analytical standard, its primary application is in pharmaceutical research and development, where it is essential for quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) . This compound serves as a critical reference material for analytical method development (AMV) and method validation, particularly in support of regulatory submissions like the Abbreviated New Drug Application (ANDA) . It is also vital for ensuring quality control (QC) during the commercial production of Meclizine . The incorporation of eight deuterium atoms provides a distinct mass difference from the non-labeled compound, making it an ideal internal standard for mass spectrometry-based assays to improve accuracy and reliability in metabolite quantification and pharmacokinetic studies. Meclizine itself is a histamine H1 antagonist with well-established antiemetic and antivertigo properties, used in the symptomatic treatment of conditions like motion sickness . Research into its metabolites, such as the N,N'-Dioxide, is crucial for understanding the drug's metabolism, distribution, and excretion profile. This product is intended for research purposes as an analytical standard and is strictly for laboratory use. It is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet (MSDS) for complete handling and hazard information .

Properties

CAS No.

1246818-68-7

Molecular Formula

C25H27ClN2O2

Molecular Weight

431.002

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium

InChI

InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

InChI Key

AGPRHOVRGSVTKD-AZGHYOHESA-N

SMILES

CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-]

Synonyms

1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine-d8 1,4-Dioxide; 

Origin of Product

United States

Synthetic Strategies and Structural Elucidation of Meclizine D8 N,n Dioxide

Deuterium (B1214612) Incorporation Methodologies in Active Pharmaceutical Ingredients and Derivatives

The introduction of deuterium into active pharmaceutical ingredients (APIs) can alter their metabolic profiles, often by leveraging the kinetic isotope effect. researchgate.net The synthesis of deuterated compounds like Meclizine-d8 requires specialized techniques to achieve site-specific and high-level isotopic enrichment. resolvemass.ca

Site-Specific Deuteration Techniques for Meclizine (B1204245) Derivatives

The formal name of Meclizine-d8 is 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8. caymanchem.com This indicates that the eight deuterium atoms are located on the piperazine (B1678402) ring. The synthesis of such a specifically labeled compound would likely start with a deuterated piperazine-d8 synthon.

One common method for preparing deuterated building blocks is through hydrogen-deuterium (H/D) exchange reactions. resolvemass.ca This can be achieved by exposing the starting material, in this case, piperazine, to a deuterium source like heavy water (D₂O) under high temperature and pressure, often in the presence of a catalyst. ansto.gov.au

Alternatively, the synthesis could involve the reduction of a suitable piperazine precursor. For instance, the reduction of a piperazinedione with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), would yield the desired piperazine-d8. Subsequent alkylation of the deuterated piperazine with the appropriate side chains—(4-chlorophenyl)phenylmethyl bromide and 3-methylbenzyl bromide—would lead to the formation of Meclizine-d8.

Challenges and Considerations in High-Level Deuterium Labeling

Achieving high isotopic purity is a significant challenge in the synthesis of deuterated compounds. researchgate.net Incomplete deuteration can lead to a mixture of isotopologues, which can complicate analytical characterization and interpretation of metabolic data.

Another challenge is the potential for deuterium loss or exchange with protons during subsequent synthetic steps or analysis. The C-D bonds on the piperazine ring in Meclizine-d8 are generally stable. However, care must be taken to avoid harsh acidic or basic conditions that could facilitate back-exchange.

The cost and availability of deuterated reagents and starting materials are also important considerations in designing a synthetic route. mdpi.comwakefieldchemistryconsulting.com Efficient incorporation of the isotope is key to a cost-effective synthesis. wakefieldchemistryconsulting.com

Chemical Synthesis of N,N'-Dioxide Functional Groups

The formation of N-oxides from tertiary amines is a well-established transformation in organic chemistry. researchgate.net For a molecule like Meclizine-d8, which contains two tertiary amine nitrogens within the piperazine ring, the synthesis of the N,N'-dioxide derivative involves a double oxidation.

Oxidative Methods for Tertiary Amine N-Oxide Formation

The direct oxidation of tertiary amines is the most common method for synthesizing N-oxides. thieme-connect.de A variety of oxidizing agents can be employed for this purpose.

Common oxidants include:

Hydrogen peroxide (H₂O₂) : Often used in aqueous or alcoholic solutions, it is an effective and relatively inexpensive oxidant. google.comorgsyn.org

Peroxy acids : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and often lead to clean and high-yielding reactions at or below room temperature. liverpool.ac.uk

Other hydroperoxides : tert-Butyl hydroperoxide can also be used, sometimes in the presence of a metal catalyst. orgsyn.org

The choice of oxidant and reaction conditions would need to be optimized to ensure complete conversion to the bis-N-oxide without significant side product formation.

Pathways for Bis-N-Oxide Derivatization (e.g., from Meclizine's piperazine nitrogens)

The synthesis of piperazine bis(N-oxides) has been described in the literature, often using strong oxidizing agents like m-CPBA. rsc.org The reaction involves the stepwise oxidation of the two nitrogen atoms of the piperazine ring.

For Meclizine-d8, the synthesis of the N,N'-dioxide would involve treating the deuterated parent compound with at least two equivalents of a suitable oxidizing agent. The reaction would likely proceed through a mono-N-oxide intermediate before the second nitrogen is oxidized to form the final bis-N-oxide product. The reaction progress could be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete formation of the desired product. innovareacademics.in

Advanced Spectroscopic and Chromatographic Characterization

The structural elucidation of Meclizine-d8 N,N'-Dioxide requires a combination of advanced spectroscopic and chromatographic techniques to confirm the molecular structure, the sites of deuteration, and the isotopic purity.

Table 1: Analytical Techniques for the Characterization of this compound

Technique Purpose Expected Observations
Mass Spectrometry (MS) Determination of molecular weight and isotopic enrichment.The molecular ion peak should correspond to the calculated mass of C₂₅H₁₉D₈ClN₂O₂. The isotopic distribution will confirm the level of deuteration. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the molecular structure and location of deuterium atoms.In the ¹H NMR spectrum, the signals corresponding to the piperazine ring protons should be absent or significantly reduced. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. sigmaaldrich.com
Infrared (IR) Spectroscopy Identification of functional groups.The spectrum will show characteristic N-O stretching vibrations. The C-D stretching vibrations will be observed at lower frequencies compared to C-H stretches. mdpi.com
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from starting materials and byproducts.A single peak should be observed under optimized conditions, indicating the purity of the compound. HPLC can be coupled with MS for further characterization. innovareacademics.innih.gov

The use of LC-MS is particularly valuable as it can distinguish between N-oxides and hydroxylated metabolites, which can sometimes be isomeric. acs.orgresearchgate.net The fragmentation patterns in the mass spectrum can provide further structural information. d-nb.info For instance, N-oxides can exhibit a characteristic loss of an oxygen atom ([M+H-O]⁺). researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of this compound. This technique provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. sciex.com For this compound, the expected molecular formula is C₂₅H₁₉D₈ClN₂O₂. vivanls.comscbt.com

HRMS is crucial for verifying the successful incorporation of the eight deuterium atoms. This is achieved by comparing the accurate mass of the deuterated compound with its non-deuterated analog, Meclizine N',N''-Dioxide (C₂₅H₂₇ClN₂O₂). ncats.io The observed mass difference should correspond directly to the mass of eight deuterium atoms minus eight protium (B1232500) atoms. Furthermore, the isotopic pattern of the molecular ion in the mass spectrum is analyzed to confirm the high isotopic purity of the labeled compound, with suppliers of the precursor often guaranteeing ≥99% deuterated forms. caymanchem.com

Table 1: Molecular Data Comparison
CompoundMolecular FormulaMolecular Weight (g/mol)
This compoundC₂₅H₁₉D₈ClN₂O₂431.0
Meclizine N',N''-DioxideC₂₅H₂₇ClN₂O₂422.95

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the atomic connectivity and chemical environment within the molecule, serving to elucidate its definitive structure. researchgate.net For this compound, NMR is particularly vital for confirming the specific location of the deuterium labels.

The synthesis typically utilizes Meclizine-d8, where the deuterium atoms are located on the piperazine ring at positions 2, 2, 3, 3, 5, 5, 6, and 6. caymanchem.comveeprho.com Consequently, in the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring are expected to be absent or significantly reduced in intensity. The presence and correct splitting patterns of the signals for the aromatic protons (on the chlorophenyl, phenyl, and methylphenyl rings) and the benzylic proton confirm that the core structure remains intact post-synthesis. rsc.org

¹³C NMR spectroscopy complements this data. The carbon atoms bonded to deuterium (C-D) exhibit characteristic multiplets due to the spin-1 nature of deuterium and a noticeable isotopic shift compared to the corresponding signals in the non-deuterated compound.

Table 2: Expected ¹H NMR Spectral Changes for this compound
Structural UnitExpected ¹H NMR SignalRationale
Piperazine Ring ProtonsAbsent / Significantly DiminishedProtons are replaced by deuterium atoms at the 2,2,3,3,5,5,6,6 positions. caymanchem.comveeprho.com
Aromatic & Benzylic ProtonsPresentThese positions are not deuterated and are required to confirm the overall molecular framework.

Chromatographic Purity Assessment and Isomer Differentiation

Chromatographic methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are standard for assessing the chemical purity of this compound. vivanls.com These methods separate the target compound from any residual starting materials, synthetic by-products, or degradation products. researchgate.net The purity is determined by calculating the peak area percentage of the main analyte in the chromatogram. Analytical methods developed for meclizine hydrochloride, often using C8 or C18 columns with a mobile phase of acetonitrile (B52724) and an aqueous buffer, serve as a basis for analyzing its derivatives. researchgate.netresearchgate.net

Isomer differentiation is another critical application of chromatography for this compound. Meclizine possesses a chiral center, and thus its N,N'-dioxide derivative is a racemic mixture. ncats.io Specialized chiral chromatography can be employed to separate these enantiomers if required. nih.gov Additionally, the oxidation of the two distinct nitrogen atoms in the piperazine ring could potentially yield positional isomers (e.g., the N1-oxide or the N4-oxide) alongside the desired N,N'-dioxide. RP-HPLC is effective in separating these closely related structural isomers, ensuring the isomeric purity of the final product. researchgate.net

Table 3: Typical Chromatographic Conditions for Analysis
ParameterDescription
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary PhaseC8 or C18 column researchgate.netresearchgate.net
Mobile PhaseA gradient mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). researchgate.net
DetectionUV or Mass Spectrometry (LC-MS) researchgate.net

Metabolic Investigations of Meclizine N Oxidation Pathways Focusing on N,n Dioxide Formation

Enzymatic Biotransformation of Meclizine (B1204245) to N-Oxides in In Vitro Systems

In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in elucidating the metabolic fate of meclizine. These systems allow for the investigation of specific enzymes and their contributions to the formation of N-oxide metabolites.

Contribution of Flavin-Containing Monooxygenases (FMOs) to Amine N-Oxidation

Flavin-containing monooxygenases (FMOs) are another critical class of enzymes involved in the N-oxidation of xenobiotics containing a nucleophilic heteroatom, such as nitrogen. turkjps.org FMOs and CYPs can share substrates but often yield different metabolites. While CYPs more commonly catalyze carbon hydroxylation and dealkylation, FMOs are proficient in heteroatom oxygenation. The N-oxidation of several drugs, including benzydamine, itopride, and ranitidine, is predominantly catalyzed by FMOs. For substrates metabolized by both FMOs and CYPs, the contribution of FMOs can become more significant in individuals with reduced CYP activity due to genetic variations. The potential for FMOs to contribute to meclizine N-oxidation, including the formation of the N,N'-dioxide, is plausible given their substrate preferences. The prediction of FMO-mediated metabolism can sometimes be estimated based on the compound's base dissociation constant (pKa). nih.gov

Sequential or Parallel Oxidation Mechanisms for Bis-N-Oxide Formation

The formation of a bis-N-oxide, such as Meclizine N,N'-Dioxide, from a parent compound with two nitrogen centers can theoretically occur through two primary mechanisms: sequential oxidation or parallel oxidation.

Sequential Oxidation: In this pathway, the parent molecule first undergoes a single N-oxidation to form a mono-N-oxide intermediate (Meclizine N-oxide or Meclizine N'-oxide). This intermediate then serves as a substrate for a second N-oxidation reaction to yield the final N,N'-dioxide.

Parallel Oxidation: In this scenario, both nitrogen atoms are oxidized in separate, independent reactions from the parent meclizine molecule, without the obligatory formation and release of a stable mono-N-oxide intermediate.

The available information does not definitively distinguish between a sequential or parallel mechanism for Meclizine N,N'-Dioxide formation. However, the identification of Meclizine N-oxide as a metabolite suggests that a sequential pathway is possible. caymanchem.com Further kinetic studies would be necessary to fully elucidate the predominant mechanism.

Identification and Characterization of Enzymes Mediating Meclizine N,N'-Dioxide Formation

Kinetic Parameters and Substrate Specificity for N-Oxidation

Detailed kinetic parameters such as the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for the N-oxidation of meclizine to its N,N'-dioxide are not available in the provided search results. Such data would be essential for quantifying the efficiency and capacity of the involved enzymes. nih.gov The substrate specificity of enzymes like FMOs is broad, and they are known to oxidize a wide range of compounds containing nucleophilic nitrogen atoms. turkjps.org For example, the FMO involved in xanomeline (B1663083) N-oxide formation in human kidney microsomes showed a much higher affinity (lower Km) than the FMO in liver microsomes, indicating tissue-specific differences in enzyme kinetics. nih.gov

Influence of Genetic Polymorphism on N-Oxide Biogenesis (e.g., CYP2D6 variability)

Genetic polymorphism in drug-metabolizing enzymes can lead to significant inter-individual differences in drug metabolism and response. researchgate.net The gene for CYP2D6 is highly polymorphic, with over 70 known allelic variants that can result in different metabolizer phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. fda.govpfizer.comresearchgate.net This variability in CYP2D6 activity is known to contribute to large inter-individual differences in meclizine exposure. nih.govfda.govpfizer.com

It is therefore highly probable that the genetic polymorphism of CYP2D6 influences the N-oxidation of meclizine. pharmgkb.org Patients who are poor metabolizers may have a reduced rate of meclizine clearance, potentially leading to altered profiles of its metabolites, including the N-oxides. Conversely, ultrarapid metabolizers may clear the drug more quickly. This genetic variability underscores the importance of monitoring for both clinical effects and adverse reactions in patients with known CYP2D6 polymorphisms. pharmgkb.orgnih.gov

Table 1: Key Enzymes in Drug Metabolism and their Relevance to Meclizine

Enzyme Family Specific Enzyme(s) Role in Meclizine Metabolism Known Characteristics
Cytochrome P450 CYP2D6 Dominant enzyme in overall meclizine metabolism. nih.govfda.govpfizer.com Potential role in N-oxidation. Highly polymorphic, leading to varied metabolizer phenotypes. fda.govpfizer.comresearchgate.net
CYP1A2, CYP2E1, CYP2B6, CYP3A4 Implicated in N-oxidation of other drugs. nih.govhelsinki.fi Can be involved in the metabolism of a wide range of xenobiotics. mdpi.com
Flavin-Containing Monooxygenases FMOs Potential contribution to meclizine N-oxidation. Catalyze the oxygenation of nucleophilic nitrogen atoms. turkjps.org Contribution may be more significant in individuals with low CYP activity.

Comparative Metabolic Stability Studies of Meclizine and Deuterated Analogs (in vitro kinetic isotope effects, if any)

The metabolic stability of a drug is a critical factor in its pharmacokinetic profile. In the case of meclizine, metabolism is known to occur primarily in the liver, with in vitro studies identifying Cytochrome P450 2D6 (CYP2D6) as the predominant enzyme responsible for its biotransformation. nih.govdrugbank.comnih.govwikipedia.org Key metabolic pathways for meclizine include aromatic hydroxylation and benzylic oxidation. drugbank.com Furthermore, N-oxidation of the piperazine (B1678402) ring is a recognized metabolic and degradation pathway, leading to the formation of metabolites such as Meclizine N-oxide and Meclizine N,N'-Dioxide. oup.com

A strategic approach in medicinal chemistry to modulate a drug's metabolic rate is the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. google.com This substitution can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed. nih.govportico.org The basis for the KIE lies in the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond with a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond. If the cleavage of this bond is the rate-determining step in a metabolic pathway, such as CYP450-mediated oxidation, the metabolism of the deuterated analog will be slower than that of the parent compound. nih.govportico.org This can enhance the metabolic stability and prolong the half-life of the drug.

The application of deuteration to improve metabolic properties is, however, not always predictable. google.com The magnitude of the KIE is highly dependent on the specific reaction, the position of deuteration, and whether the C-H bond cleavage is indeed the rate-limiting step. google.comnih.gov Research has shown varied outcomes: some deuterated compounds exhibit significantly decreased metabolic clearance, while for others, there is little to no change, or in some cases, even an increase. google.com Therefore, the effect of deuteration on the metabolic stability of any given compound must be determined empirically.

For meclizine, deuterated analogs such as Meclizine-d8 have been synthesized for use as internal standards in pharmacokinetic research. The deuteration in Meclizine-d8 is on the piperazine ring. Given that N-oxidation occurs at the nitrogen atoms of this ring, it is plausible that deuteration at adjacent positions could influence the rate of formation of N-oxide metabolites, including Meclizine N,N'-Dioxide. If the enzymatic mechanism of N-oxidation involves a rate-limiting step influenced by the stability of adjacent C-H bonds, a KIE could be observed, resulting in enhanced metabolic stability for the deuterated analog. However, without direct experimental data from in vitro metabolic studies comparing the rates of N,N'-Dioxide formation from meclizine versus Meclizine-d8, the existence and magnitude of a KIE remain theoretical.

The following table provides a conceptual illustration of how a kinetic isotope effect could influence the metabolic clearance of meclizine. The values are hypothetical and serve to demonstrate the principle of enhanced metabolic stability in the presence of a significant KIE.

Table 1: Conceptual Comparison of In Vitro Metabolic Clearance

CompoundIncubating SystemHypothetical Intrinsic Clearance (μL/min/mg protein)Potential Kinetic Isotope Effect (KIE) on N-Oxidation
MeclizineHuman Liver Microsomes (CYP2D6)100-
Meclizine-d8Human Liver Microsomes (CYP2D6)50>1

This table is for illustrative purposes only. The values are not derived from experimental results.

Bioanalytical Methodologies and Research Applications of Meclizine D8 N,n Dioxide

Utilization as a Stable Isotope Internal Standard in Quantitative Bioanalysis

Meclizine-d8 N,N'-Dioxide is the deuterated form of a meclizine (B1204245) metabolite and plays a crucial role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. musechem.comnih.gov Its application is particularly vital in liquid chromatography-mass spectrometry (LC-MS) based assays. scispace.comwuxiapptec.com The fundamental principle behind using a SIL-IS is that its chemical and physical properties are nearly identical to the target analyte. wuxiapptec.com This ensures it behaves similarly during sample preparation, extraction, and chromatographic separation. scispace.com By adding a known quantity of the SIL-IS to samples, variations that occur during the analytical process, such as sample loss during extraction or fluctuations in instrument response, can be accurately corrected. musechem.combiopharmaservices.com The quantification is based on the ratio of the analyte's response to the internal standard's response, which significantly enhances the accuracy, precision, and reliability of the analytical method. wuxiapptec.comannlabmed.org

Method Development and Validation for LC-MS/MS Quantification of Meclizine Metabolites (excluding clinical sample focus)

The development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are fundamental for the precise quantification of drug metabolites in non-clinical studies. ijpsnonline.com this compound is an ideal internal standard for developing such methods for meclizine's various metabolites.

During method development, the SIL-IS helps in optimizing critical parameters like chromatographic separation and mass spectrometric detection. nih.gov For instance, a validated LC-MS/MS method for the simultaneous quantification of multiple drugs in mouse plasma and brain homogenates relied on stable isotopically labeled internal standards to ensure accuracy and precision. nih.gov

Method validation, following guidelines such as those from the ICH, establishes the performance characteristics of the assay. ich.org This process includes the assessment of selectivity, specificity, calibration curve range, accuracy, precision, and stability, where the SIL-IS is indispensable for meeting the stringent criteria. ich.org For example, a developed LC-MS method for meclizine enantiomers was validated for linearity, precision, and robustness, demonstrating its suitability for quality control analysis. sci-hub.senih.gov

Validation Parameter Typical Acceptance Criteria (ICH M10) ich.orgRole of this compound
Selectivity/Specificity Interfering signal ≤ 20% of LLOQ & ≤ 5% of IS response.Ensures that matrix components do not affect the IS signal, confirming method selectivity.
Accuracy & Precision Within ±15% (except LLOQ, ±20%) over multiple runs.Normalizes for variability, enabling consistent and accurate measurement of the analyte.
Linearity Correlation coefficient (r²) typically ≥ 0.99.Helps to establish a reliable concentration-response relationship across the calibration range.
Stability (Freeze-thaw, etc.) Mean accuracy within ±15% of nominal concentration.Tracks analyte degradation during sample storage and handling, ensuring reported concentrations are accurate.

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, brain tissue) interfere with the ionization of the target analyte. annlabmed.org This can lead to ion suppression or enhancement, causing inaccurate quantification. annlabmed.org

The use of a stable isotope-labeled internal standard like this compound is the preferred strategy to combat these effects. wuxiapptec.comannlabmed.org Because the SIL-IS shares nearly identical physicochemical properties with the corresponding unlabeled metabolite, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com As a result, the ratio of the analyte signal to the IS signal remains constant, effectively canceling out the variability introduced by the matrix. annlabmed.org For this compensation to be effective, it is crucial that the analyte and the SIL-IS co-elute from the chromatography column.

Role in Accurate Metabolite Profiling and Pharmacokinetic Studies (pre-clinical)

In pre-clinical research, accurate metabolite profiling and the determination of pharmacokinetic (PK) parameters are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com this compound, as an internal standard for meclizine metabolites, underpins the reliability of the data generated in these studies.

Pre-clinical PK studies, often conducted in animal models like mice, rely on sensitive and accurate LC-MS/MS methods to measure drug and metabolite concentrations in various biological matrices over time. nih.govahajournals.org For example, studies quantifying meclizine in mouse plasma and brain have been performed to understand its distribution and potential to cross the blood-brain barrier. ahajournals.orgnih.gov The use of a SIL-IS in these assays is critical for generating the high-quality concentration-time data needed to calculate key PK parameters.

Pharmacokinetic Parameter Description Importance of Accurate Measurement
Cmax Maximum observed concentration.Indicates the peak exposure to the drug or metabolite.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.A key parameter for assessing bioavailability.
t1/2 (Half-life) Time required for the concentration to decrease by half.Indicates the rate of elimination.

The precision afforded by using standards like this compound ensures that these PK parameters are determined with confidence, providing a solid foundation for further drug development. musechem.com

Development of Reference Standards for Meclizine N-Oxide Metabolites and Impurities

This compound is also a key material in the development of reference standards for meclizine's N-oxide metabolites and related impurities. lgcstandards.comsynzeal.comglppharmastandards.com Reference standards are highly characterized materials used to confirm the identity, purity, and concentration of substances. The synthesis of drug metabolites can be challenging, and biosynthetic methods are sometimes employed to generate these compounds for use as standards when synthetic versions are unavailable. researchgate.net

In this context, this compound can be used in several ways:

As a comparator in analytical methods: Its well-defined mass allows it to be used to confirm the successful synthesis and structural identity of unlabeled N-oxide metabolites via mass spectrometry.

Purity assessment of internal standards: It is crucial to verify the isotopic purity of any SIL-IS, as the presence of unlabeled analyte can compromise quantitation. nih.gov

Spiking agent: It can be added to samples during method development to test the method's ability to separate and detect the N-oxide metabolite from the parent drug and other components.

Commercially available reference standards for Meclizine N'-Oxide exist and are used as impurity or metabolite standards in pharmaceutical quality control. lgcstandards.comlgcstandards.com

Application in Metabolomic Research for Tracing Drug Disposition (pre-clinical)

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites in a biological system, offering deep insights into the biochemical activity and functional state of an organism. nih.gov In pre-clinical drug safety and development, metabolomics is a powerful tool for understanding a drug's disposition and its impact on metabolic pathways. nih.gov

While this compound is not typically used as a tracer itself in broad metabolomic screens, its role as an internal standard is foundational to targeted quantitative metabolomics. By enabling the precise and accurate measurement of specific meclizine metabolites, it allows researchers to:

Trace the metabolic fate of meclizine by quantifying the formation and elimination of its N-oxide metabolites in various tissues. nih.gov

Build robust pharmacokinetic models that describe the drug's disposition. uci.edu

Correlate metabolite concentrations with pharmacological or toxicological effects observed in pre-clinical models.

Pre Clinical Pharmacokinetic and Mechanistic Research of Meclizine N Oxide Metabolites

Disposition and Elimination of Meclizine (B1204245) N-Oxides in Animal Models

Preclinical studies in animal models are fundamental to elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug metabolites. While comprehensive data specifically detailing the disposition of meclizine N-oxides are limited, general metabolic pathways of meclizine have been characterized. The metabolism of meclizine primarily occurs in the liver, where it undergoes N-dealkylation to form norchlorcyclizine, its major active metabolite. The formation of N-oxide metabolites represents another, albeit less extensively studied, metabolic route.

Following their formation, likely in the liver, meclizine N-oxide metabolites would enter systemic circulation and be distributed to various organs and tissues. The physicochemical properties of these N-oxides, such as their polarity, would significantly influence their distribution patterns and subsequent elimination pathways. Generally, N-oxidation increases the water solubility of a compound, which typically facilitates its excretion from the body, primarily through the kidneys.

Further research is required to fully delineate the specific organ distribution and the precise contribution of renal and fecal excretion routes for meclizine N-oxides in preclinical animal models.

In Vitro Cellular Transport and Intracellular Fate of N-Oxides

The ability of drug metabolites to cross cellular membranes and their subsequent intracellular behavior are key determinants of their potential biological effects.

The interaction of meclizine N-oxides with membrane transporters has not been extensively investigated. However, given their polar nature, it is plausible that their cellular uptake and efflux are mediated by specific transporter proteins. For instance, organic cation transporters (OCTs) and organic anion transporters (OATs) are involved in the transport of a wide range of xenobiotics and their metabolites. Future in vitro studies using cell lines expressing these transporters are necessary to clarify the role of transporter-mediated processes in the disposition of meclizine N-oxides.

Modulation of Cellular Metabolic Pathways by Meclizine and its N-Oxide Derivatives in Pre-clinical Models

Recent research has highlighted the potential of meclizine to modulate cellular metabolic pathways. Studies have shown that meclizine can inhibit glycolysis and reduce glycolytic capacity in certain cell types. While these investigations have primarily focused on the parent drug, it is conceivable that its N-oxide metabolites could also exert effects on cellular metabolism. However, direct evidence for the modulation of pathways such as oxidative phosphorylation or glycolysis by meclizine N-oxides in preclinical models is currently lacking and represents an area for future research.

Computational Chemistry and in Silico Modeling of Meclizine N Oxides

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions in N-Oxidation

Understanding how a substrate like meclizine (B1204245) binds to metabolizing enzymes is the first step in predicting its metabolic fate. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand (meclizine) and a protein receptor (such as a Cytochrome P450 enzyme). researchgate.netmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For meclizine, docking studies would be performed against the three-dimensional structures of relevant drug-metabolizing enzymes. In vitro studies have identified CYP2D6 as the primary enzyme responsible for meclizine metabolism. nih.gov Docking simulations would place the meclizine molecule into the active site of CYP2D6, calculating the binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the drug and the enzyme's amino acid residues. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the enzyme-substrate complex. mdpi.comresearchgate.net An MD simulation calculates the motion of atoms over time, revealing the stability of the binding pose predicted by docking and the flexibility of both the ligand and the protein. For meclizine's N-oxidation, MD simulations could illustrate how the piperazine (B1678402) nitrogen atoms are positioned relative to the reactive heme-oxygen species in the CYP450 active site, which is a prerequisite for the oxidation reaction to occur.

Table 1: Key Parameters in Docking & MD Simulations for Meclizine N-Oxidation
ParameterDescriptionRelevance to Meclizine N-Oxidation
Binding Energy/Docking Score (kcal/mol)A calculated value representing the strength of the interaction between the ligand and the enzyme. mdpi.comPredicts the likelihood of meclizine binding to a specific CYP450 isoform like CYP2D6.
Key Amino Acid ResiduesSpecific amino acids in the enzyme's active site that interact directly with the ligand.Identifies the residues responsible for anchoring meclizine in an orientation suitable for N-oxidation.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the superimposed protein or ligand over the course of an MD simulation. mdpi.comAssesses the stability of the meclizine-CYP2D6 complex over time.
Substrate-Heme Distance (Å)The distance between the piperazine nitrogen atom of meclizine and the iron-oxo center of the CYP450 heme group.A critical factor determining the feasibility and rate of the N-oxidation reaction. A shorter distance implies a higher probability of reaction.

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-Oxides

Quantum chemical (QC) calculations are used to study the electronic properties of molecules, providing deep insights into their reactivity and the mechanisms of chemical reactions. These methods can be applied to both the parent meclizine molecule and its N-oxide metabolites to understand the process of N-oxidation.

QC calculations can identify "metabolic soft spots" on a molecule—atoms that are most susceptible to metabolic attack. By calculating properties like electron density, frontier molecular orbitals (HOMO/LUMO), and atomic charges, researchers can pinpoint the most nucleophilic nitrogen atoms in the meclizine structure. The piperazine ring contains two nitrogen atoms, and QC calculations can determine which is more electronically favored to be oxidized first, and the likelihood of a second oxidation to form the N,N'-dioxide. This predictive capability is crucial for understanding why N-oxidation is a significant metabolic pathway for meclizine. researchgate.net

The study of isotope effects is a powerful tool for investigating reaction mechanisms. nih.govresearchgate.net In the context of Meclizine-d8 N,N'-Dioxide, the "d8" signifies that eight hydrogen atoms on the parent molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. Deuterium forms a stronger covalent bond with carbon than hydrogen does. google.com This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction that involves breaking a C-D bond is slower than the rate of breaking a C-H bond.

While N-oxidation does not directly involve the breaking of a C-H bond, deuterium substitution at positions adjacent to the reaction center (the piperazine ring) can still influence the reaction rate through secondary isotope effects. Furthermore, deuteration can alter metabolism by shifting the metabolic "soft spot." If another metabolic pathway, such as benzylic oxidation, involves C-H bond cleavage, deuterating those positions can slow that pathway down considerably. google.com This metabolic switching could potentially increase the flux through alternative pathways, such as N-oxidation, leading to a higher relative abundance of metabolites like this compound compared to the non-deuterated analogue. Quantum chemical calculations can be used to model the transition states of these competing reactions and predict the magnitude of the KIE, helping to explain the observed metabolic profile of deuterated drugs. researchgate.net

Table 2: Impact of Deuteration on Meclizine Metabolism
Metabolic PathwayEffect of Deuteration (e.g., at benzylic positions)Predicted Outcome
Benzylic Oxidation (C-H bond cleavage)Significant kinetic isotope effect; reaction rate slows down. google.comDecreased formation of benzylic oxidation metabolites.
Aromatic Hydroxylation (C-H bond cleavage)Kinetic isotope effect; reaction rate slows down.Decreased formation of hydroxylated metabolites.
N-Oxidation (at piperazine nitrogen)No primary KIE; reaction rate is largely unaffected directly.Increased relative importance as other pathways are slowed, potentially leading to higher levels of N-oxide metabolites.

Prediction of Metabolic Soft Spots and Oxidation Propensities

In Silico Prediction Tools for N-Oxide Metabolite Formation and Stability

Several in silico tools and platforms are available to predict the metabolites of a parent drug. nih.gov Software like BioTransformer, Meteor, and TIMES utilize knowledge-based systems and machine learning algorithms trained on vast datasets of known metabolic reactions. nih.gov

To predict the formation of this compound, the structure of deuterated meclizine would be submitted to these programs. The software would then apply a series of metabolic transformation rules, including N-oxidation, to predict a list of potential metabolites. These tools can often rank the likelihood of metabolite formation. For meclizine, these programs would be expected to identify N-oxidation at one or both of the piperazine nitrogens as a probable metabolic step. The output helps guide analytical chemists in their search for novel metabolites in biological samples. nih.govnih.gov Additionally, some computational models can predict the chemical stability of the resulting N-oxide metabolites under various physiological conditions.

Structure-Activity Relationship (SAR) Modeling for N-Oxidation Susceptibility

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structural features with its biological or chemical activity. scispace.comnih.gov In the context of metabolism, this involves building models that link chemical structure to susceptibility to a particular metabolic reaction.

For meclizine and related piperazine derivatives, an SAR model for N-oxidation could be developed. gpatindia.com This would typically involve:

Data Collection: Gathering a dataset of similar compounds with known experimental data on the extent of their N-oxidation.

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that represent its structural, electronic, and physicochemical properties.

Model Building: Using statistical or machine learning methods to create a mathematical equation that links the descriptors to N-oxidation susceptibility.

Such a model could reveal which structural features promote or hinder N-oxidation. For instance, the electronic nature of the substituents on the aromatic rings or the steric bulk around the piperazine moiety could significantly influence the accessibility of the nitrogen atoms to CYP450 enzymes. This understanding is invaluable for designing new drug candidates with a more desirable metabolic profile, potentially reducing the formation of certain metabolites or enhancing metabolic stability. scispace.com

Future Research Directions and Translational Perspectives

Development of Advanced Analytical Techniques for Trace-Level N-Oxide Metabolite Detection

The accurate quantification of N-oxide metabolites, which are often present at trace levels in complex biological matrices, is a significant analytical challenge. Future research should focus on developing more sensitive and specific detection methods.

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for metabolite analysis. mdpi.com Advanced LC-MS/MS methods, utilizing techniques like electrospray ionization (ESI), are particularly effective for N-oxides as they tend to produce abundant protonated molecular ions, which are crucial for identification. researchgate.net Future work could optimize ESI and atmospheric pressure chemical ionization (APCI) source parameters specifically for Meclizine-d8 N,N'-Dioxide to enhance ionization efficiency and minimize in-source fragmentation. researchgate.net The use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF) systems, would allow for highly accurate mass measurements, improving confidence in metabolite identification and enabling the differentiation of isobaric interferences. mdpi.comtandfonline.com

Q & A

Basic Research Questions

Q. How is Meclizine-d8 N,N'-Dioxide synthesized, and what parameters influence yield and purity?

  • Methodological Answer : Synthesis involves introducing deuterium (d8) into the parent Meclizine structure, followed by oxidation to form the N,N'-dioxide moiety. Critical steps include:

  • Deuteration : Use of deuterated reagents under controlled conditions (e.g., D₂O or deuterated solvents) to ensure isotopic purity .
  • Oxidation : Reaction with trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF), optimized at 4 days for complete oxidation .
  • Purification : Column chromatography or HPLC to isolate the product, with yield dependent on stoichiometric ratios (e.g., 2 eq. amine, 2 eq. triethylamine) and reaction time .
    • Key Parameters : Temperature (room temperature vs. reflux), solvent polarity, and oxidant stability significantly impact yield and purity.

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify isotopic labeling (d8) and N-oxide positions. Deuterium incorporation is confirmed via isotopic shift patterns .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. CAS No. 1246818-68-7 (from reference standards) aids in cross-referencing .
  • Physical Properties : Melting point analysis (decomposition temperature) and density measurements (1.159 g/cm³) for batch consistency .

Advanced Research Questions

Q. How do isotopic labeling (d8) and N,N'-dioxide functionalization affect stability under experimental conditions?

  • Methodological Answer :

  • Deuterium Effects : Deuterated compounds exhibit slower metabolic degradation due to the kinetic isotope effect (KIE). Stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) show prolonged half-life compared to non-deuterated analogs .
  • N-Oxide Stability : The N,N'-dioxide group is sensitive to reducing agents (e.g., glutathione). Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products like Meclizine-d8 mono-N-oxide .
    • Mitigation Strategies : Lyophilization for long-term storage and inert atmosphere (N₂) during reactions to prevent reduction .

Q. How can contradictions in pharmacokinetic data between this compound and its non-deuterated form be resolved?

  • Methodological Answer :

  • Controlled Comparative Studies : Parallel in vitro/in vivo assays (e.g., hepatic microsome incubation, rodent models) with matched dosing and sampling intervals .
  • Data Normalization : Adjust for isotopic interference in mass spectrometry (e.g., m/z +8 for d8) and use internal standards (e.g., Meclizine-¹³C₆) to correct for matrix effects .
  • Statistical Approaches : Multivariate analysis to isolate variables like metabolic enzyme variability or tissue-specific uptake .

Q. What methodologies quantify impurities in this compound batches?

  • Methodological Answer :

  • Impurity Profiling : LC-MS/MS identifies structural analogs (e.g., Meclizine-d8 mono-N-oxide, CAS 114624-69-0) and positional isomers (N1 vs. N4-oxide) .
  • Quantitative Limits : Validation per ICH guidelines (Q2R1), with LOQ ≤ 0.1% for major impurities (e.g., 1,4-Bis(3-methylbenzyl)piperazine) .
  • Synthetic Controls : Spiking experiments with known impurities to optimize chromatographic separation (C18 columns, acetonitrile/ammonium formate gradients) .

Q. How does the N,N'-dioxide moiety influence reactivity in metabolic pathways compared to the parent compound?

  • Methodological Answer :

  • Metabolic Screening : Incubation with cytochrome P450 isoforms (CYP3A4, CYP2D6) shows reduced affinity due to increased polarity from N-oxidation. LC-HRMS tracks metabolites like hydroxylated derivatives .
  • Reactivity in Catalysis : The N,N'-dioxide group enhances electrophilicity, facilitating adduct formation in nucleophilic environments (e.g., glutathione conjugation). Kinetic studies using stopped-flow spectrometry quantify reaction rates .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution changes, correlating with experimental redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.